molecular formula C9H6ClNOS B177877 3-Chlorobenzo[b]thiophene-2-carboxamide CAS No. 21211-09-6

3-Chlorobenzo[b]thiophene-2-carboxamide

Cat. No. B177877
Key on ui cas rn: 21211-09-6
M. Wt: 211.67 g/mol
InChI Key: XAELQWGFCUUJNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05480902

Procedure details

Trifluoroacetic anhydride (11.90 g, 56.6 mmol) is added dropwise to a mixture of pyridine (5.23 g, 66.1 mmol) and 3-chlorobenzo[b]thiophene-2-carboxamide (10.00 g, 47.2 mmol) in methylene chloride at 0° C. The reaction mixture is warmed to room temperature over one hour, diluted with water and extracted with ether. The combined organic extracts are washed sequentially with water, one molar hydrochloric acid and brine, dried over MgSO4 and concentrated in vacuo to obtain a yellow solid. The solid is recrystallized from ethyl acetate and hexane to give the title product as off-white needles (8.80 g, 96%).
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
5.23 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
FC(F)(F)C(OC(=O)C(F)(F)F)=O.N1C=CC=CC=1.[Cl:20][C:21]1[C:22]2[CH:32]=[CH:31][CH:30]=[CH:29][C:23]=2[S:24][C:25]=1[C:26]([NH2:28])=O>C(Cl)Cl.O>[Cl:20][C:21]1[C:22]2[CH:32]=[CH:31][CH:30]=[CH:29][C:23]=2[S:24][C:25]=1[C:26]#[N:28]

Inputs

Step One
Name
Quantity
11.9 g
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
5.23 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C2=C(SC1C(=O)N)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The combined organic extracts are washed sequentially with water, one molar hydrochloric acid and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a yellow solid
CUSTOM
Type
CUSTOM
Details
The solid is recrystallized from ethyl acetate and hexane

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(SC1C#N)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.